9,9-Bis[(acryloyloxy)methyl]fluorene
Description
Contextualizing Fluorene-Based Monomers in Polymer Research
Fluorene (B118485) and its derivatives are a class of compounds characterized by a distinctive "cardo" structure, a three-dimensional configuration that imparts significant rigidity. ogc.co.jp This structural feature is highly sought after in polymer design for several reasons. Polymers incorporating a fluorene moiety often exhibit exceptional thermal stability, maintaining their structural integrity at elevated temperatures. dakenchem.com The bulky, aromatic nature of the fluorene group also contributes to a high refractive index in the resulting polymers, a critical property for applications in optical materials like advanced lenses and coatings. ogc.co.jpacs.org
Furthermore, the fluorene structure can enhance the solubility of polymers in common organic solvents, which is a significant advantage for processing and fabrication. researchgate.netsigmaaldrich.com The ability to introduce various functional groups onto the fluorene core allows for extensive modification, enabling the synthesis of a wide array of polymers with tailored electronic and optical properties for use in devices such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.nettue.nl Research has explored fluorene-based polycarbonates, polyesters, and poly(arylene thioether)s, demonstrating their potential for creating high-performance materials with low birefringence and high thermal resistance. researchgate.netresearchgate.net
Significance of Acrylate (B77674) Functionality in Polymer Network Formation
The presence of acrylate groups is pivotal for the polymerization of monomers like 9,9-Bis[(acryloyloxy)methyl]fluorene. Acrylate functionalities are highly reactive and readily undergo polymerization, particularly through free-radical mechanisms, which can be initiated by light (photopolymerization) or heat. This reactivity is fundamental to the formation of highly cross-linked, three-dimensional polymer networks. mdpi.com
The difunctional nature of this compound, meaning it possesses two acrylate groups, allows it to act as a cross-linking agent. During polymerization, these two groups can react with other growing polymer chains, creating a robust network structure. This cross-linking is crucial for achieving desirable mechanical properties, such as enhanced strength and durability, as well as improved thermal and chemical resistance in the final material. dakenchem.com The versatility of acrylate chemistry enables copolymerization with various other monomers, providing a pathway to fine-tune the properties of the resulting polymer systems for a broad spectrum of applications, from dental composites to advanced coatings. dakenchem.comresearchgate.net
Overview of Research Trajectories for this compound
Research into this compound and its close structural analogs has primarily focused on leveraging its unique combination of properties for high-performance material applications. A significant area of investigation is in the field of optical materials. Due to the high refractive index imparted by the fluorene core, polymers derived from this monomer are explored for use in optical films, lenses, and coatings. ogc.co.jp
Another major research direction involves its use in photocurable resins and composites. The rapid polymerization of the acrylate groups upon exposure to UV light makes it an excellent candidate for applications requiring fast curing times, such as in 3D printing, adhesives, and specialty coatings. For instance, a related fluorene-based dimethacrylate monomer, Bis-EFMA, has been synthesized and investigated as a potential replacement for Bis-GMA in dental composites, showing promise with lower shrinkage and water sorption. researchgate.netnih.gov Similarly, polymers made from the related monomer 9,9'-bis[4-(2-acryloyloxyethoxy)phenyl]fluorene (BAEPF) have been synthesized as microspheres for use in super-resolution imaging, capitalizing on their high refractive index. acs.orgalfa-chemistry.com
Scope and Objectives of Academic Inquiry into this compound
The academic and industrial inquiry into this compound is driven by the objective of creating novel polymers with enhanced performance profiles. Key goals include the synthesis and characterization of polymers with superior thermal stability, high refractive indices, and specific mechanical properties tailored for advanced applications.
A primary objective is to understand the structure-property relationships of polymers derived from this monomer. This involves systematically studying how the rigid fluorene core and the cross-linked network formed by the acrylate groups influence the final material's characteristics. Researchers aim to create materials that are transparent, possess a high refractive index, and exhibit low birefringence, making them suitable for demanding optical applications. researchgate.netresearchgate.net Furthermore, investigations focus on the polymerization kinetics and the development of efficient synthesis routes for the monomer itself and its derivatives. google.comgoogle.com The overarching goal is to establish these fluorene-based diacrylate monomers as viable building blocks for the next generation of high-performance polymers in electronics, optics, and specialty composites.
Data and Properties
Below are tables summarizing key information and properties related to this compound and similar fluorene-based monomers discussed in the article.
Table 1: Chemical Identity of this compound This table provides basic chemical identification information for the subject compound.
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | biochempartner.com |
| CAS Number | 583036-99-1 | biochempartner.comyingsapharm.com |
| Molecular Formula | C₂₁H₁₈O₄ | biochempartner.com |
| Molecular Weight | 334.37 g/mol | biochempartner.com |
Table 2: Properties of Related Fluorene-Based Acrylate and Methacrylate (B99206) Polymers This table presents findings from research on polymers synthesized from monomers structurally similar to this compound, highlighting their potential characteristics.
| Polymer System | Key Findings | Application Focus | Source(s) |
|---|---|---|---|
| Poly(9,9′-bis[4-(2-acryloyloxyethyloxy)phenyl]fluorene) (poly(BAEPF)) | Synthesized into high refractive index colloidal microspheres. | Solid Immersion Lenses for Super-Resolution Imaging | acs.orgalfa-chemistry.com |
| Bis-EFMA-based Resin (derived from 9,9-bis[4-(2-hydroxyethoxy)-phenyl]fluorene) | Showed lower shrinkage, water sorption, and higher flexural properties compared to control (Bis-GMA resin). | Bis-GMA-free Dental Composites | researchgate.netnih.gov |
| Fluorene-based Polymers (General) | Exhibit high refractive indices (1.56-1.69), high thermal stability (up to ~400°C), and good solubility. | Optical Materials, High-Performance Plastics | acs.orgresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
[9-(prop-2-enoyloxymethyl)fluoren-9-yl]methyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-3-19(22)24-13-21(14-25-20(23)4-2)17-11-7-5-9-15(17)16-10-6-8-12-18(16)21/h3-12H,1-2,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCWDGHNCOLGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1(C2=CC=CC=C2C3=CC=CC=C31)COC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 9,9 Bis Acryloyloxy Methyl Fluorene
Precursor Chemistry and Synthesis of 9,9-Bis(hydroxymethyl)fluorene
The crucial precursor for the target monomer is 9,9-Bis(hydroxymethyl)fluorene. Its synthesis starts from fluorene (B118485), an aromatic hydrocarbon. The primary reaction is a hydroxymethylation at the C-9 position of the fluorene ring.
This transformation is typically achieved through the reaction of fluorene with formaldehyde, often in the form of its polymer, paraformaldehyde. google.comresearchgate.net The reaction is conducted in the presence of a strong base. Common methodologies employ an alcoholic solution of a sodium alkoxide, such as sodium methoxide (B1231860) in methanol (B129727) or sodium ethoxide in ethanol, as the base. google.comgoogle.com Dimethyl sulfoxide (B87167) (DMSO) is frequently used as the solvent due to its ability to dissolve the reactants and facilitate the reaction. google.comgoogle.com The reaction mechanism involves the deprotonation of the C-9 position of fluorene by the base, creating a carbanion that subsequently attacks the formaldehyde. This process occurs twice to attach two hydroxymethyl groups.
A notable improvement in this synthesis involves the physical form of the fluorene reactant. Instead of dissolving the fluorene in DMSO, adding it in solid powder form has been shown to dramatically decrease the total amount of solvent required for the reaction and subsequent work-up, while still achieving high yield and purity of the desired 9,9-Bis(hydroxymethyl)fluorene. google.com
| Reactant 1 | Reactant 2 | Base | Solvent | Key Condition | Reference |
|---|---|---|---|---|---|
| Fluorene (dissolved) | Paraformaldehyde | Sodium Alkoxide | DMSO | Standard procedure | google.comgoogle.com |
| Fluorene (solid powder) | Paraformaldehyde | Sodium Alkoxide | DMSO | Reduced solvent volume, simplified work-up | google.com |
Esterification Reactions for Acryloyloxy Group Incorporation
Once the 9,9-Bis(hydroxymethyl)fluorene precursor is obtained, the next critical step is the incorporation of the acryloyloxy groups through esterification. This reaction converts the two hydroxyl (-OH) groups of the precursor into acrylate (B77674) ester groups.
The most direct method for this transformation is the reaction of 9,9-Bis(hydroxymethyl)fluorene with an activated form of acrylic acid, typically acryloyl chloride. This reaction is usually carried out in the presence of a base, such as a tertiary amine like triethylamine, which acts as a proton scavenger to neutralize the hydrochloric acid byproduct. The use of polymeric acyl chlorides in esterification reactions is a well-established technique. researchgate.net
Alternative, though less direct, routes for creating similar fluorene-based acrylate structures have been explored. One such method involves the synthesis of a fluorene-based diepoxide, which then undergoes a ring-opening esterification with acrylic acid. researchgate.netresearchgate.net For example, 9,9-bis[4-(glycidyloxy)phenyl]fluorene has been reacted with acrylic acid in the presence of onium salt catalysts to produce 9,9'-bis[4-(2'-hydroxy-3'-acryloyloxypropoxy)phenyl]fluorene with high efficiency. researchgate.net While the backbone of this molecule differs from the target compound, the principle of esterification to introduce acrylate functionalities is a key shared feature.
Reaction Pathway Optimization and Yield Enhancement Strategies
Optimizing the reaction pathway is essential for maximizing the yield and purity of 9,9-Bis[(acryloyloxy)methyl]fluorene. Key parameters for optimization include temperature, reaction time, stoichiometry of reactants, and the choice of catalyst.
For the synthesis of the precursor, 9,9-Bis(hydroxymethyl)fluorene, strategies include:
Reactant Form: As mentioned, using fluorene in solid form reduces solvent usage and simplifies the purification process. google.com
Stoichiometry: Utilizing an excess of the base and formate (B1220265) compounds (in alternative pathways) can significantly improve the yield of the diol product. google.com
For the esterification step, optimization focuses on:
Catalyst Selection: In related syntheses of fluorene-based acrylates, the choice of catalyst is paramount. Quaternary onium salts, such as tetrabutylphosphonium (B1682233) bromide, have been shown to be highly efficient catalysts for the esterification of fluorene-based epoxides with acrylic acid, achieving yields as high as 90%. researchgate.net The reaction efficiency is highly dependent on the type of halide anion and the alkyl chain length of the onium salt. researchgate.net
Temperature Control: The reaction temperature must be carefully controlled. For the hydroxymethylation of fluorene, the reaction is often carried out at low temperatures in an ice bath. google.com For the esterification, moderate temperatures are typically employed to ensure a reasonable reaction rate without promoting unwanted side reactions like polymerization of the acrylate groups.
Purification Techniques and Purity Assessment of the Monomer
After synthesis, the crude this compound monomer must be purified to remove unreacted starting materials, byproducts, and catalysts. Common purification techniques include:
Recrystallization: This is a standard method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, causing the pure compound to crystallize while impurities remain in the solution. Toluene is a solvent that has been used for the recrystallization of the precursor, 9,9-fluorenedimethanol. chemicalbook.com
Column Chromatography: This technique is widely used for separating components of a mixture. The crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and different components are eluted at different rates using a mobile phase (solvent). This method is effective for purifying various fluorene derivatives. nih.gov
The purity of the final monomer is assessed using a combination of analytical methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating, identifying, and quantifying each component in a mixture, making it ideal for determining the purity of the final product. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of the compound, confirming the successful synthesis and the absence of impurities.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, further verifying its identity. rsc.org
Comparative Analysis of Synthetic Routes: Efficiency and Scalability
When evaluating synthetic routes, efficiency and scalability are critical factors. The primary route to this compound involves the hydroxymethylation of fluorene followed by direct esterification.
Route 1: Direct Two-Step Synthesis
Fluorene + Paraformaldehyde → 9,9-Bis(hydroxymethyl)fluorene
9,9-Bis(hydroxymethyl)fluorene + Acryloyl Chloride → this compound
Efficiency: This route is relatively direct. The use of an optimized precursor synthesis, such as the solid-phase fluorene addition, enhances its efficiency by reducing solvent waste and simplifying procedures. google.com The esterification step is a standard, high-yielding reaction.
Scalability: This route is generally considered scalable. The starting materials are commercially available, and the reaction conditions are adaptable to industrial production. The use of solid reactants can also improve the throughput in large-scale batches.
Alternative Multi-Step Routes (e.g., via Epoxide Intermediate) While not directly producing the target compound, analogous syntheses suggest more complex pathways. researchgate.netresearchgate.net
Scalability: Multi-step syntheses are often more challenging and costly to scale up due to the increased number of operations, purification steps, and potential for yield loss at each stage.
Polymerization Chemistry and Mechanisms of 9,9 Bis Acryloyloxy Methyl Fluorene
Fundamental Principles of Acrylate (B77674) Polymerization
The polymerization of 9,9-Bis[(acryloyloxy)methyl]fluorene proceeds via a chain-growth mechanism, characteristic of acrylate monomers. This process involves the sequential addition of monomer units to a growing polymer chain. The polymerization is typically initiated by free radicals, which can be generated through the input of energy, such as light or heat.
The fundamental steps of free-radical polymerization are:
Initiation: This step involves the generation of free radicals from an initiator molecule. These highly reactive species then attack the carbon-carbon double bond of the acrylate monomer, initiating the polymerization process.
Propagation: The newly formed radical center on the monomer unit then reacts with another monomer molecule, adding it to the growing polymer chain. This step repeats, leading to the rapid formation of a long polymer chain.
Termination: The growth of the polymer chain is eventually terminated. This can occur through several mechanisms, including the combination of two growing chains or disproportionation, where a hydrogen atom is transferred from one chain to another.
The kinetics of acrylate polymerization can be complex and are influenced by several factors, including the reactivity of the monomer, the concentration of the initiator, temperature, and the presence of inhibitors or chain transfer agents. In the case of diacrylate monomers like this compound, the presence of two polymerizable groups leads to the formation of a cross-linked network structure, resulting in a thermoset material.
Radical Photopolymerization of this compound
Radical photopolymerization is a widely used technique for curing acrylate-based formulations, offering advantages such as high reaction rates at ambient temperatures, spatial and temporal control over the polymerization process, and low energy consumption. This method relies on the use of photoinitiators that generate reactive species upon exposure to light, typically in the ultraviolet (UV) or visible range.
Photoinitiators are compounds that, upon absorption of light, undergo a photochemical process to produce free radicals that can initiate polymerization. They are a crucial component in the photopolymerization of this compound. Photoinitiators are broadly classified into two types:
Type I Photoinitiators (Cleavage Type): These initiators undergo unimolecular bond cleavage upon irradiation to form two radical fragments. At least one of these fragments is reactive enough to initiate the polymerization of acrylate double bonds. Examples include benzoin (B196080) ethers, benzil (B1666583) ketals, and acylphosphine oxides.
Type II Photoinitiators (Abstraction Type): These initiators require a co-initiator or synergist, typically a hydrogen donor like an amine or a thiol. Upon light absorption, the photoinitiator is excited to a triplet state and then abstracts a hydrogen atom from the co-initiator, generating the initiating radical. Benzophenone and its derivatives are common examples of Type II photoinitiators.
The choice of photoinitiator is critical and depends on the spectral output of the light source and the absorption characteristics of the monomer system. For fluorene-containing monomers, which can exhibit some UV absorption, selecting a photoinitiator that absorbs at a wavelength where the monomer is transparent is important to ensure efficient light penetration and uniform curing.
A study on a photopolymer composition for holographic data storage utilized a fluorenyl diacrylate monomer with Irgacure 784 as the photoinitiator, demonstrating successful photopolymerization using a 532 nm laser. nih.gov
The kinetics of the photoinitiated polymerization of this compound are influenced by the concentration of the photoinitiator, the intensity of the incident light, and the temperature. The rate of polymerization is directly proportional to the rate of initiation, which in turn depends on the quantum yield of the photoinitiator and the light intensity.
Real-time Fourier-transform infrared (FT-IR) spectroscopy is a common technique used to monitor the kinetics of photopolymerization by tracking the disappearance of the acrylate double bond peak. Studies on bifunctional acrylic monomers have shown that the polymerization kinetics are affected by the chain length and flexibility of the monomer. mdpi.com Shorter, more rigid monomers can lead to earlier vitrification (the transition from a liquid to a glassy solid), which can trap unreacted monomer and limit the final conversion. The rigid fluorene (B118485) core in this compound is expected to influence the polymerization kinetics in a similar manner.
Research on a fluorenyl diacrylate monomer for holographic data storage showed that the photopolymerization rate and the conversion of the monomer could be measured using photo-differential scanning calorimetry (photo-DSC). nih.gov
The degree of conversion of the acrylate groups in the photopolymerization of this compound is significantly affected by irradiation parameters such as the wavelength, intensity, and total dose of the light.
Wavelength: The wavelength of the irradiation source must overlap with the absorption spectrum of the photoinitiator to ensure efficient radical generation.
Intensity: Higher light intensity generally leads to a faster polymerization rate due to an increased concentration of initiating radicals. However, very high intensities can sometimes lead to the formation of a less homogeneous polymer network.
In a study on photopolymer films for holographic data storage, the diffraction efficiency, which is related to the extent of polymerization, was optimized by varying the monomer content and the composition of the binder, with holographic gratings recorded using a 532 nm laser. nih.gov The final conversion in acrylate photopolymerization often reaches a plateau, which can be influenced by factors like vitrification and oxygen inhibition. mdpi.com
| Parameter | Influence on Polymerization of Fluorene-Containing Diacrylates | Typical Values/Ranges |
| Photoinitiator Type | Determines the initiation mechanism and required wavelength. | Type I (e.g., Acylphosphine oxides), Type II (e.g., Benzophenone/amine) |
| Photoinitiator Conc. | Affects the rate of initiation and polymerization. | 0.1 - 5.0 wt% |
| Light Wavelength | Must match the absorption of the photoinitiator for efficient curing. | UV (250-400 nm), Visible (400-700 nm) |
| Light Intensity | Influences the polymerization rate and network formation. | 10 - 2000 mW/cm² |
| Exposure Time | Determines the total energy dose and final conversion. | Seconds to minutes |
Thermal Polymerization of this compound
Thermal polymerization is an alternative method for curing this compound, where heat is used to decompose a thermal initiator and generate the initiating radicals. This technique is often simpler to implement than photopolymerization but offers less control over the initiation process.
The selection of a suitable thermal initiator is based on its decomposition temperature, which should be appropriate for the desired curing temperature and the thermal stability of the monomer. The half-life of an initiator, which is the time it takes for half of the initiator to decompose at a specific temperature, is a key parameter for selection. Common classes of thermal initiators for acrylate polymerization include:
Azo Compounds: These initiators, such as 2,2'-azobis(isobutyronitrile) (AIBN), decompose upon heating to produce two carbon-centered radicals and nitrogen gas. tcichemicals.com
Peroxides: Organic peroxides, like benzoyl peroxide (BPO) and dicumyl peroxide, decompose by the cleavage of the oxygen-oxygen bond to form two oxygen-centered radicals. tcichemicals.com The choice of peroxide depends on the desired polymerization temperature.
Alkoxyamines: These can be used as thermal initiators for controlled radical polymerization. mdpi.com
For the thermal polymerization of this compound, an initiator with a decomposition temperature that is high enough to avoid premature polymerization during storage and mixing, but low enough to allow for curing without degrading the fluorene monomer, would be ideal. The high thermal stability of the fluorene group is an advantage in this regard.
Dual-cure systems that combine both photopolymerization and thermal polymerization can also be employed. mdpi.com In such systems, light can be used to initiate the polymerization at the surface, while heat ensures the complete cure of thicker or opaque sections. mdpi.com
| Initiator Class | Example Initiators | Typical Decomposition Temperature Range (°C) |
| Azo Compounds | 2,2'-Azobis(isobutyronitrile) (AIBN) | 60 - 80 |
| Organic Peroxides | Benzoyl Peroxide (BPO), Dicumyl Peroxide | 70 - 130 |
| Alkoxyamines | BlocBuilder® MA | < 80 (for methacrylates) mdpi.com |
Thermally Induced Cross-linking Mechanisms
The thermal polymerization of multifunctional acrylates like this compound proceeds via a free-radical mechanism, typically initiated by the thermal decomposition of a suitable initiator. Common initiators for such processes include peroxides and azo compounds, which generate free radicals upon heating.
The cross-linking process involves the following key steps:
Initiation: The process begins with the thermal decomposition of an initiator molecule (e.g., benzoyl peroxide) to produce primary free radicals.
Propagation: These primary radicals attack the double bond of an acrylate group on the this compound monomer, creating a new radical species. This new radical can then react with other monomer molecules, propagating the polymer chain.
Cross-linking: Due to the presence of two acrylate groups on each monomer, the propagating radical chain can react with an acrylate group on another polymer chain or monomer molecule. This leads to the formation of a three-dimensional network structure. The bulky fluorene group can influence the accessibility of the second acrylate group after the first has reacted, potentially affecting the cross-linking density and network homogeneity.
Termination: The polymerization process ceases through various termination reactions, such as combination or disproportionation of radical species.
The introduction of bulky and rigid fluorene groups into the polymer backbone is known to enhance the thermal stability of the resulting network. For instance, studies on related fluorene-containing polymers have demonstrated that the rigid structure restricts the thermal motion of polymer chains, leading to higher glass transition temperatures (Tg) and improved thermal degradation resistance. nih.govoregonstate.edu The cross-linking of polylactide (PLA) with functionalized fluorene structures has also been shown to improve its thermal properties. nih.gov
The efficiency and nature of the thermally induced cross-linking are influenced by factors such as the type and concentration of the initiator, the polymerization temperature, and the presence of any comonomers. For example, in the frontal polymerization of acrylates, the choice of thermal initiator, such as Luperox 231, is critical to control the reaction and prevent defects like bubble formation. mdpi.com
Other Polymerization Pathways (e.g., Anionic, Cationic) and Their Applicability
While free-radical polymerization is the most common method for curing acrylate monomers, anionic and cationic polymerization routes can also be considered, although their applicability to this compound presents certain challenges.
Anionic Polymerization:
Anionic polymerization is a chain-growth polymerization initiated by anions. For vinyl monomers like acrylates, the substituent on the double bond must be able to stabilize a negative charge. wikipedia.org Acrylate esters are susceptible to anionic polymerization; however, the ester group is also a target for side reactions with the highly reactive anionic initiators and propagating chain ends. cmu.edusemanticscholar.org These side reactions can lead to a loss of control over the polymerization process.
For multifunctional acrylates such as this compound, the presence of two ester groups increases the likelihood of these side reactions. The bulky fluorene group might offer some steric hindrance, but it is unlikely to completely prevent these undesirable reactions. To achieve a controlled or "living" anionic polymerization of acrylates, specific conditions are often required, such as the use of bulky counterions or the addition of ligands to stabilize the active centers. cmu.eduacs.org
Cationic Polymerization:
Cationic polymerization is initiated by electrophilic species and is generally effective for monomers with electron-donating substituents that can stabilize a carbocationic propagating species. Acrylate monomers, having an electron-withdrawing carbonyl group adjacent to the double bond, are generally not suitable for cationic polymerization as they destabilize the cationic intermediate. mdpi.comelsevierpure.com Therefore, the direct cationic polymerization of this compound is considered to be not applicable under standard conditions.
Copolymerization Strategies with Other Monomers
Copolymerization of this compound with other monomers is a versatile strategy to tailor the properties of the final polymer network. The selection of comonomers and the copolymerization conditions are crucial in determining the network structure and, consequently, the material's performance.
The choice of a comonomer to be polymerized with this compound is guided by the desired properties of the resulting copolymer. Key design principles include:
Functionality: The comonomer can be monofunctional or multifunctional. Monofunctional monomers, such as methyl methacrylate (B99206) (MMA), can be used to control the cross-link density and improve the toughness of the material. Multifunctional monomers can be used to increase the cross-link density and enhance thermal and mechanical properties.
Chemical Structure: The chemical nature of the comonomer has a significant impact on the properties of the copolymer. For example, incorporating flexible comonomers can lower the glass transition temperature and increase the flexibility of the material. Conversely, rigid aromatic or alicyclic comonomers can enhance the thermal stability and modulus.
Reactivity Ratios: The reactivity ratios of the comonomers determine their distribution along the polymer chains. In an ideal copolymerization (reactivity ratios close to 1), the monomers are randomly distributed. Deviations from ideal behavior can lead to blocky or alternating structures, which will influence the final properties of the network. doi.org
Specific Properties: Comonomers can be selected to impart specific functionalities to the polymer network. For instance, fluorine-containing comonomers can be used to lower the surface energy and improve hydrophobicity. mdpi.commdpi.comnih.govmdpi.com Comonomers with chromophoric or electronically active groups can be used to develop materials for optical or electronic applications. ibm.comnih.gov
The incorporation of comonomers significantly influences the formation and microstructure of the polymer network derived from this compound.
Thermal and Mechanical Properties: The introduction of rigid comonomers, such as those containing aromatic rings, can enhance the thermal stability and mechanical strength of the resulting network. For example, copolymerization of fluorene-containing monomers with other aromatic monomers has been shown to improve the glass transition temperature and thermal decomposition temperature of the resulting polymers. researchgate.net In a study of cross-linked polymers with fluorene-containing agents, the glass transition temperature was significantly increased compared to polymers cross-linked with conventional agents. oregonstate.edu
Porosity and Surface Area: In suspension polymerization, the choice of comonomer and porogenic solvent can be used to control the porosity and surface area of the resulting polymer beads. For instance, in the synthesis of porous copolymers based on 9,10-bis(methacryloyloxymethyl)anthracene, the use of different comonomers like divinylbenzene (B73037) (DVB), ethylene (B1197577) glycol dimethacrylate (EGDMA), and trimethylolpropane (B17298) trimethacrylate (TRIM) resulted in materials with varying specific surface areas and pore sizes. nih.gov A similar strategy could be applied to this compound to create porous materials for various applications.
The following table summarizes the properties of copolymers synthesized from a related fluorene-containing dimethacrylate with different comonomers, illustrating the impact of comonomer selection.
| Cross-linking Agent | Comonomer | Resulting Polymer | Glass Transition Temperature (Tg) | Reference |
| 9,9-bis(4-acryloyloxyphenyl)fluorene (FDE) | Methyl Methacrylate (MMA) | Cross-linked Poly(MMA) | Higher than conventional cross-linkers | oregonstate.edu |
| 9,9-bis(4-acryloyloxyphenyl)fluorene (FDE) | p-Chlorostyrene (p-CSt) | Cross-linked Poly(p-CSt) | Higher than conventional cross-linkers | oregonstate.edu |
Table 1: Influence of Fluorene-Containing Cross-linking Agent on the Glass Transition Temperature of Copolymers. This interactive table demonstrates how the incorporation of a fluorene-based cross-linking agent affects the thermal properties of the resulting polymers.
Table of Chemical Compounds
| Chemical Name | Abbreviation |
| This compound | - |
| 9,9-bis(4-acryloyloxyphenyl)fluorene | FDE |
| Benzoyl peroxide | BPO |
| Methyl methacrylate | MMA |
| p-Chlorostyrene | p-CSt |
| Polylactide | PLA |
| Divinylbenzene | DVB |
| Ethylene glycol dimethacrylate | EGDMA |
| Trimethylolpropane trimethacrylate | TRIM |
| 9,10-bis(methacryloyloxymethyl)anthracene | - |
Polymer Network Architecture and Morphological Development
Formation of Highly Cross-linked Polymer Networks
The polymerization of 9,9-Bis[(acryloyloxy)methyl]fluorene, a monomer featuring two acrylate (B77674) functional groups, inherently leads to the formation of a highly cross-linked polymer network. nih.govresearchgate.net This process is typically initiated through free-radical polymerization, which can be triggered by thermal means or, more commonly, by ultraviolet (UV) irradiation in a process known as photopolymerization. nih.govacs.orgresearchgate.net
The polymerization mechanism proceeds through the standard stages of radical polymerization:
Initiation: A photoinitiator absorbs UV light, generating free radicals. These highly reactive species attack one of the carbon-carbon double bonds of an acrylate group on the this compound monomer, creating a new radical center on the monomer.
Propagation: This new radical center rapidly reacts with other monomers, propagating the polymer chain. Crucially, because each monomer possesses a second acrylate group, this pendant functional group can also participate in the polymerization. When a growing chain radical reacts with a pendant acrylate group on an already-formed polymer chain, a cross-link is formed.
Termination: The polymerization process ceases when two radical centers combine or undergo disproportionation.
The bifunctional nature of this compound is the key to network formation. Unlike monofunctional acrylates which form linear polymer chains, the two reactive sites on this monomer allow for the connection of multiple polymer chains, building a three-dimensional covalent structure. researchgate.netcmu.edu This transformation from a liquid monomer to a solid, insoluble, and infusible cross-linked material is a defining characteristic of thermosetting polymers. researchgate.net
Influence of Monomer Structure on Network Density and Homogeneity
The unique molecular structure of this compound exerts a profound influence on the density and homogeneity of the resulting polymer network. The monomer's architecture is characterized by a large, rigid, and planar fluorene (B118485) "cardo" group, which is sterically demanding. nih.govacs.orgnih.gov
This bulky fluorene core restricts the rotational freedom and packing efficiency of the polymer chains as they form. acs.org This structural rigidity is expected to enhance the glass transition temperature (Tg) and stiffness of the final polymer network. nih.govdigitellinc.com The steric hindrance imposed by the fluorene units can also lead to the creation of significant free volume within the network structure, which can influence properties such as dielectric constant and gas permeability. acs.org
Conversely, the polymerization of the acrylate groups tends to draw chains together, increasing network density. The final density and homogeneity of the network represent a balance between the space-filling nature of the fluorene core and the contractile forces of polymerization. Studies on other diacrylate systems have shown that monomers with shorter, more rigid spacers between functional groups generally form denser networks. researchgate.net The structure of this compound, with its relatively short methylol bridges connecting the acrylate groups to the bulky core, suggests the formation of a network with high rigidity. researchgate.net However, the large size of the fluorene unit itself may disrupt the formation of a perfectly uniform network, potentially leading to some degree of structural inhomogeneity. mdpi.com
Microstructural Heterogeneity in Polymerized Networks
The free-radical polymerization of multifunctional monomers like this compound characteristically produces networks with significant microstructural heterogeneity. mdpi.commdpi.com This non-uniformity arises from the nature of the polymerization process itself.
The reaction often begins with the formation of localized, highly cross-linked clusters or "microgels". mdpi.com This is due to the autoacceleration effect, where increasing viscosity in the early stages of polymerization slows termination reactions, leading to a rapid increase in the local polymerization rate. These dense microgel regions become embedded within a surrounding matrix of less-reacted, more sparsely cross-linked polymer.
The result is a network with a non-uniform distribution of mass and cross-links. There are variations in segment density and mesh size on a microscopic scale. mdpi.com The pronounced rigidity and bulkiness of the fluorene core in the this compound monomer can further amplify this heterogeneity by impeding the diffusion of reactive species and promoting phase separation between the growing polymer network and unreacted monomer. acs.org This microstructural heterogeneity has a profound impact on the macroscopic properties of the material, influencing its mechanical strength, fracture toughness, and optical properties. For instance, fracture surfaces of similar heterogeneous networks, when viewed under a scanning electron microscope (SEM), often show distinct morphological features corresponding to these varied regions. mdpi.com
Sol-Gel Transition and Network Formation Dynamics
The transformation of liquid this compound monomer into a solid network is not instantaneous but proceeds through a critical point known as the sol-gel transition. cmu.edu The dynamics of this process are central to understanding the final network structure.
Initially, polymerization forms branched, yet still soluble, polymer chains, collectively known as the "sol". cmu.edu As propagation and cross-linking continue, the average molecular weight of these polymers increases exponentially. The gel point is the precise moment in the reaction when a single, continuous polymer network (the "gel") first spans the entire reaction vessel. acs.orgncsu.edu At this critical conversion, the system undergoes a dramatic change: its viscosity approaches infinity, and it begins to exhibit a measurable elastic response to deformation. nih.gov
The gel point can be determined experimentally using rheology, often by applying the Winter-Chambon criterion, which identifies the point where the storage (G') and loss (G'') moduli exhibit a power-law dependence on frequency with the same exponent. acs.orgncsu.edu Theoretically, the critical conversion at the gel point can be estimated using the Flory-Stockmayer model, which relates it to the functionality of the monomers. acs.orgnih.gov
After the gel point, the network continues to densify. The reaction kinetics, which were initially controlled by the chemical reactivity of the species, become increasingly governed by diffusion. researchgate.netacs.org The mobility of remaining monomers and pendant acrylate groups is hindered by the already-formed network, slowing the reaction rate as the system approaches its final state of conversion and vitrifies into a glassy solid.
| Monomer | Chain Length between Acrylate Groups | Conversion at Onset of Diffusion Control |
|---|---|---|
| 1,4-bis(acryloyloxy)butane | Short | ~20% |
| 1,6-bis(acryloyloxy)hexane | Medium | ~35% |
| 1,10-bis(acryloyloxy)decane | Long | ~50% |
Structure Performance Relationships in 9,9 Bis Acryloyloxy Methyl Fluorene Polymers
Role of the Fluorene (B118485) Moiety in Enhancing Polymer Performance Attributes
Influence on Optical Characteristics and Light Interactions
The fluorene moiety is a well-established chromophore, and its presence in the polymer network directly impacts the material's optical properties. Polymers containing the fluorene unit are known for their high refractive indices and unique photoluminescence behavior. sbpmat.org.bracs.org The π-π* transitions within the conjugated fluorene system are responsible for strong absorption in the UV region and, in many cases, intense blue fluorescence. mdpi.com The specific absorption and emission maxima can be tuned by modifying the substitution pattern on the fluorene ring or by copolymerization with other monomers. mdpi.comgatech.edu
The rigid and bulky nature of the fluorene group also helps to prevent aggregation-induced quenching of fluorescence, a common issue in many light-emitting polymers. mdpi.com This leads to high photoluminescence efficiency in the solid state, making these materials promising candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net
Table 1: Optical Properties of Fluorene-Based Polymers
| Polymer System | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Efficiency |
|---|---|---|---|---|
| Fluorene-based copolymers (P1-P8) | 344–386 | 414–418 | 30–73 | 0.41–0.57 |
| Symmetrical fluorene derivatives (1-4) | 360-375 | 418-430 | - | - |
Data sourced from multiple studies on various fluorene-containing polymer systems. The specific values can vary based on the detailed molecular structure and measurement conditions. mdpi.comresearchgate.net
Contribution to Thermal Stability and Degradation Pathways
Studies have shown that the thermal stability can be further enhanced by modifications at the C-9 position of the fluorene, such as the introduction of spiro-functionalization, which can increase the glass transition temperature and improve the material's resistance to thermal degradation. 20.210.105 The thermal decomposition of these polymers typically occurs at temperatures well above 200°C, and in some cases, can be as high as 490°C. researchgate.net This high thermal stability is a critical attribute for materials intended for use in demanding electronic and aerospace applications. mdpi.com
Table 2: Thermal Properties of Polymers Containing Fluorene Moieties
| Polymer System | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5%) |
|---|---|---|
| Cross-linked poly(p-CSt) with FDE | Higher than EDM-cross-linked polymer | - |
| Cross-linked poly(MMA) with FDE | Higher than EDM-cross-linked polymer | - |
| Copolymerized polyimides with fluorene | - | Up to 530°C |
| Glassy fluorene polyesters | 40 to 116 °C | 350–398 °C |
FDE: 9,9-bis(4-acryloyloxy)phenylfluorene, a related fluorene-containing crosslinker. Data is indicative of the general trend of high thermal stability in fluorene-based polymers. acs.orgmdpi.comoregonstate.edu
Impact on Mechanical Response and Network Rigidity
The rigid, cardo-type structure of the fluorene moiety, where the C-9 carbon is part of the polymer backbone, imparts significant rigidity to the resulting polymer network. acs.org This structural feature, combined with the crosslinking provided by the acrylate (B77674) groups, results in polymers with high tensile strength and elastic modulus. mdpi.com The bulky nature of the fluorene group restricts segmental motion, leading to a more rigid and robust material.
However, this increased rigidity can also lead to a decrease in the elongation at break, making the material more brittle. mdpi.commdpi.com The mechanical properties can be tailored by controlling the crosslink density and by copolymerizing with more flexible monomers to achieve a balance between stiffness and toughness. Cross-linked polymers containing fluorene have been shown to form tougher films with self-supporting properties compared to those with conventional cross-linking agents. tandfonline.comoregonstate.edutandfonline.com
Table 3: Mechanical Properties of Fluorene-Containing Polymers
| Polymer System | Tensile Strength (MPa) | Elastic Modulus (GPa) | Elongation at Break (%) |
|---|---|---|---|
| Copolymerized polyimides with fluorene | 96 - 172 | 3.13 - 4.00 | 3.48 - 9.43 |
These values are for a series of copolyimide films and demonstrate the high strength and modulus imparted by the fluorene structure. mdpi.com
Effect of Acrylate Functional Groups on Polymerization Reactivity and Network Formation
The two acrylate functional groups on the 9,9-bis[(acryloyloxy)methyl]fluorene monomer are responsible for the formation of a highly crosslinked polymer network upon polymerization. The reactivity of these acrylate groups is a critical factor in determining the final network structure and, consequently, the material's properties. Radical polymerization, typically initiated by thermal or photochemical means, is the common method for curing these systems.
The rate of polymerization and the degree of conversion of the acrylate double bonds directly influence the crosslink density of the resulting polymer. A higher degree of conversion leads to a more densely crosslinked network, which generally translates to a higher glass transition temperature, improved thermal stability, and increased mechanical stiffness. mdpi.com The kinetics of polymerization can be influenced by factors such as initiator concentration, temperature, and the presence of co-monomers. The bifunctional nature of the monomer ensures the formation of a three-dimensional network structure, which is fundamental to the high-performance characteristics of these materials.
Theoretical and Computational Approaches to Structure-Performance Correlation
To gain a deeper understanding of the complex relationships between the molecular structure of this compound and the macroscopic properties of its polymers, theoretical and computational methods are increasingly being employed. These approaches allow for the simulation of polymer network formation and the prediction of material properties, providing insights that can guide the design of new materials.
Molecular Dynamics Simulations of Network Formation
Molecular dynamics (MD) simulations are a powerful tool for investigating the process of network formation at the atomic level. sdu.dk By simulating the movement and interactions of individual atoms and molecules over time, MD can provide a detailed picture of how the polymer network evolves during polymerization. These simulations can be used to study the effects of sequential cross-linking and scission reactions on the network structure and the resulting mechanical properties. sdu.dk
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. While specific DFT studies on this compound are not extensively documented in publicly available literature, the electronic properties of the fluorene moiety and the reactivity of acrylate groups have been subjects of theoretical investigations.
DFT calculations on various fluorene derivatives have consistently shown that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are primarily localized on the fluorene ring system. This indicates that the fluorene core is the primary site for electronic transitions and dictates the optical properties of the molecule. The substitution at the C-9 position with non-conjugated groups, such as the bis[(acryloyloxy)methyl] groups, is not expected to significantly alter the fundamental electronic structure of the fluorene chromophore. However, these substituents can influence the molecular packing in the solid state, which in turn can affect the bulk electronic properties of the resulting polymer.
The reactivity of the acryloyloxy groups is a key factor in the polymerization process. DFT can be employed to model the radical polymerization of acrylates. The calculations can provide insights into the reaction mechanism, including the initiation, propagation, and termination steps. The electron density distribution and the electrostatic potential of the acrylate group can be calculated to predict its susceptibility to radical attack. The presence of the bulky fluorene group in close proximity to the acrylate functionalities may sterically hinder the approach of radicals, potentially influencing the polymerization kinetics.
Furthermore, DFT can be used to predict the vibrational frequencies of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. The calculated bond dissociation energies of the C-H bonds in the vicinity of the double bond can also provide an indication of the reactivity towards hydrogen abstraction, which is a potential side reaction during polymerization.
Predictive Models for Polymer Network Behavior
Predicting the behavior of the highly cross-linked polymer networks formed from this compound is a complex challenge. Traditional theories of rubber elasticity and network formation often fall short in accurately describing the properties of such rigid and densely cross-linked systems. Modern computational approaches, however, are emerging as powerful tools for creating predictive models of polymer network behavior.
One such promising approach is the use of graph-network-based algorithms combined with molecular dynamics (MD) simulations. These methods can simulate the polymerization process from the monomer stage, tracking the formation of new chemical bonds and the continuous modification of force-field parameters as the network grows. This allows for a more accurate representation of the complex, evolving atomic environment within the highly cross-linked structure.
These predictive models can be used to forecast a range of critical properties of the final polymer network, including:
Thermal Properties: The glass transition temperature (Tg) can be predicted by monitoring changes in properties such as density or specific volume as a function of temperature in the MD simulations. This is crucial for determining the operational temperature range of the material.
Porosity and Permeability: For applications where transport properties are important, these models can be used to calculate the free volume distribution within the polymer network. This information can then be used to predict the permeability of small molecules, such as gases or liquids, through the material.
By systematically varying parameters such as the initial monomer concentration and the degree of conversion in the simulations, these predictive models can help to establish a more quantitative and detailed understanding of the structure-property relationships in polymers derived from this compound. This can significantly accelerate the design and optimization of these materials for specific applications.
Advanced Characterization of Polymer Networks Derived from 9,9 Bis Acryloyloxy Methyl Fluorene
Spectroscopic Techniques for Polymerization Monitoring and Network Analysis
Spectroscopy is a powerful tool for the real-time monitoring of polymerization and the detailed structural analysis of the resulting polymer networks. These methods offer molecular-level information non-destructively.
Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy is a primary technique for monitoring the kinetics of photopolymerization. The process involves tracking the disappearance of characteristic vibrational bands of the reactive functional groups in real-time. For 9,9-Bis[(acryloyloxy)methyl]fluorene, the polymerization of the acrylate (B77674) groups is monitored by observing the decrease in intensity of the carbon-carbon double bond (C=C) absorption peaks.
Key acrylate peaks that are monitored include:
C=C stretching vibration: typically found around 1635 cm⁻¹.
CH₂=CH twisting vibration: located at approximately 810 cm⁻¹.
By normalizing the area of one of these peaks to an internal reference peak that does not change during the reaction (e.g., a C=O stretch at ~1725 cm⁻¹ or vibrations from the fluorene (B118485) ring), the degree of conversion can be calculated as a function of exposure time. This provides critical data on the polymerization rate and the final conversion achieved under specific conditions (e.g., light intensity, photoinitiator concentration).
Raman spectroscopy offers a complementary method, particularly advantageous for systems in aqueous media due to the low Raman scattering of water. The C=C stretching vibration in acrylates is also Raman active and can be used to monitor conversion similarly to RTIR.
Table 1: Representative RTIR Data for Photopolymerization of a Fluorene-Based Diacrylate Formulation
| Exposure Time (s) | Acrylate Peak Area (Normalized) | Double Bond Conversion (%) |
| 0 | 1.00 | 0 |
| 5 | 0.65 | 35 |
| 10 | 0.40 | 60 |
| 20 | 0.22 | 78 |
| 30 | 0.15 | 85 |
| 60 | 0.13 | 87 |
This table presents illustrative data based on typical photopolymerization profiles of diacrylate monomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of the this compound monomer and the resulting cross-linked polymer network.
¹H NMR and ¹³C NMR of the Monomer: Liquid-state NMR is used to verify the purity and confirm the structure of the synthesized monomer. Specific proton and carbon signals corresponding to the aromatic fluorene core, the aliphatic methylene (B1212753) spacers (-CH₂-), and the vinyl protons of the acrylate groups (typically in the 5.8-6.4 ppm range in ¹H NMR) are identified.
Solid-State NMR of the Polymer Network: Due to the insoluble and infusible nature of the cross-linked network, solid-state NMR (ssNMR) is employed for its structural characterization. Upon polymerization, the signals corresponding to the acrylate vinyl protons and carbons disappear, while new signals corresponding to the saturated aliphatic backbone of the poly(acrylate) chains appear. Solid-state ¹³C NMR can provide information on the local environment and mobility of different carbon atoms within the network, offering insights into the degree of cross-linking and network homogeneity.
Table 2: Expected ¹H NMR Chemical Shifts (δ) for this compound Monomer in CDCl₃
| Proton Type | Functional Group | Expected Chemical Shift (ppm) |
| Aromatic | Fluorene Ring | 7.30 - 7.80 |
| Vinylic | CH₂=CH- | 5.80 - 6.40 |
| Methylene | -O-CH₂-C(fluorene) | ~4.50 |
| Methylene | Acrylate -O-CH₂- | ~4.20 |
Note: These are approximate chemical shift values and can vary based on solvent and experimental conditions.
Rheological Studies of Photopolymerization Processes
Rheology, the study of the flow and deformation of matter, provides invaluable information on the viscoelastic changes that occur during the transition from a liquid monomer to a solid polymer network. Photo-rheology combines rheological measurements with simultaneous UV/Vis light exposure, allowing for the in-situ monitoring of network formation.
The gel point is a critical transition where the polymerizing system changes from a predominantly viscous liquid to a predominantly elastic solid. At this point, a continuous network structure has formed throughout the sample. In dynamic oscillatory rheological measurements, the gel point is typically identified as the time at which the storage modulus (G'), representing the elastic component, becomes equal to the loss modulus (G''), representing the viscous component (i.e., tan δ = G''/G' = 1).
Before UV exposure, the monomer formulation exhibits low viscosity with G'' being significantly higher than G'. Upon initiation of polymerization, both moduli increase rapidly. The crossover of the G' and G'' curves marks the gel time (t_gel), a key parameter for processing and application.
Continuous monitoring of the storage modulus (G') throughout the photopolymerization process provides a detailed curing profile. After the gel point, G' continues to increase sharply as the cross-link density builds up, reflecting the increasing stiffness of the network. Eventually, G' reaches a plateau, indicating that the polymerization reaction has slowed significantly and the network has reached its final mechanical state under the given curing conditions.
This profile allows for the determination of several important parameters:
Induction time: The initial period with no significant change in moduli.
Cure rate: The slope of the G' curve after the induction period.
Final modulus: The plateau value of G', which relates to the cross-link density and stiffness of the final polymer.
Table 3: Key Parameters from a Representative Photo-Rheological Analysis
| Parameter | Description | Typical Value |
| Initial Viscosity (Pa·s) | Viscosity of the liquid monomer before curing | 0.1 - 1.0 |
| Gel Time (t_gel) (s) | Time to G'/G'' crossover | 5 - 20 |
| Final Storage Modulus (G') (Pa) | Plateau modulus indicating final network stiffness | 10⁶ - 10⁹ |
This table provides representative values for fast-curing diacrylate systems.
Morphological Characterization of Cross-linked Networks
The morphology of the final cross-linked polymer network at the micro- and nanoscale significantly influences its bulk properties. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the surface and bulk structure.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the sample's surface topography. For polymer networks derived from this compound, SEM can be used to examine the fracture surface of a cryo-fractured sample. This can reveal information about the network's homogeneity, the presence of pores or voids, and the fracture mechanism (brittle vs. ductile). In studies of related porous copolymers, SEM has been effectively used to visualize the microsphere and pore structure.
Atomic Force Microscopy (AFM): AFM offers even higher resolution and can map surface topography in three dimensions. It can also operate in different modes to probe local mechanical properties (e.g., modulus mapping), providing insights into the homogeneity of the cross-link density across the network surface. This is particularly useful for identifying distinct phases or domains in more complex copolymer systems.
The morphological characterization is essential for correlating the polymerization conditions with the final network structure and, consequently, with the material's ultimate physical and mechanical properties.
Atomic Force Microscopy (AFM) for Surface and Subsurface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique invaluable for characterizing the surface and subsurface features of polymer networks. nih.govbruker.com It provides a true three-dimensional map of the surface, allowing for precise measurements of height, roughness, and morphology. youtube.com Unlike electron microscopy, AFM does not require a vacuum or a conductive coating on the sample, making it ideal for studying the native state of polymer films. bruker.com
In tapping mode AFM, the cantilever oscillates near its resonance frequency, and the tip intermittently "taps" the surface. By monitoring changes in the oscillation's amplitude and phase, two images are generated simultaneously: the topography image (height) and the phase image. The topography image reveals the surface's physical landscape, while the phase image provides qualitative compositional mapping based on differences in material properties like adhesion, stiffness, and viscoelasticity. bruker.comyoutube.commdpi.com This is particularly useful for identifying distinct phases in polymer blends or composites. For instance, in a blend of high and low-density polyethylene, while the topography may appear smooth, phase imaging can clearly distinguish between the two components. youtube.com
Beyond the surface, advanced AFM techniques can probe subsurface structures. nih.gov Methods like ultrasonic atomic force microscopy (U-AFM) and contact-resonance AFM (CR-AFM) apply ultrasonic vibrations to the tip or sample. mdpi.com The presence of subsurface features, such as voids or embedded particles, alters the local contact stiffness of the sample, which in turn changes the cantilever's resonance frequency. mdpi.com By mapping this frequency shift during scanning, a subsurface topographical image can be constructed. mdpi.com Furthermore, multimodal AFM, where the cantilever is excited at multiple eigenfrequencies, allows for simultaneous topographical imaging and the measurement of mechanical or electrical properties, offering a way to control the indentation depth and probe the sample's interior structure non-destructively. nih.govwiley.com These methods are crucial for visualizing the 3D morphology of filler networks within a polymer matrix, which is often hidden from conventional surface imaging techniques. nih.gov
| AFM Mode | Information Obtained | Application to Fluorene-Based Networks |
|---|---|---|
| Tapping Mode (Topography) | 3D surface map, roughness, feature size. youtube.com | Visualizing the surface texture and homogeneity of the cross-linked polymer film. |
| Tapping Mode (Phase Imaging) | Qualitative mapping of material properties (stiffness, adhesion), identification of different phases. youtube.commdpi.com | Detecting phase separation or incomplete polymerization on the surface. |
| Contact-Resonance AFM (CR-AFM) | Subsurface topography, detection of buried defects or structures. mdpi.com | Imaging the internal network structure and identifying potential voids or aggregates beneath the surface. |
| Multimodal AFM | Simultaneous topography and mapping of mechanical/electrical properties at various depths. nih.govwiley.com | Correlating surface features with subsurface network density and mechanical integrity. |
Scanning Electron Microscopy (SEM) for Cross-sectional Analysis
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the microstructure of materials at high magnification. For polymer networks derived from this compound, SEM is particularly useful for analyzing the cross-section of the material, revealing details about its internal morphology, porosity, and the integrity of the network structure. mdpi.com
To perform a cross-sectional analysis, a sample of the polymer network is typically fractured, often after being frozen in liquid nitrogen (cryo-fracturing) to ensure a clean, brittle break that reflects the internal structure without significant plastic deformation. The fractured surface is then coated with a thin layer of a conductive material, such as gold or carbon, to prevent charge buildup from the electron beam.
The SEM instrument scans a focused beam of electrons across this prepared surface. The interactions between the electrons and the sample generate various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form an image. The resulting micrograph provides a detailed view of the cross-sectional topography.
| Parameter | Information Revealed by SEM | Significance for Fluorene-Based Networks |
|---|---|---|
| Morphology | Visualizes the internal structure (e.g., dense, porous, fibrous). mdpi.com | Confirms the formation of a continuous, uniform network versus a heterogeneous or phase-separated structure. |
| Porosity | Determines the presence, size, and distribution of voids or pores. mdpi.com | Assesses the packing efficiency of the polymer chains and the presence of defects from polymerization. |
| Fracture Surface | Shows the nature of the material's failure (e.g., smooth, rough, brittle, ductile). | Provides insight into the mechanical properties and the influence of the rigid fluorene core on the network's toughness. |
Spectroscopic and Optical Characterization of Fluorene-Based Polymers
The unique electronic structure of the fluorene moiety imparts distinctive spectroscopic and optical properties to polymers derived from this compound. Characterization of these properties is essential for understanding the polymer's behavior and potential applications in optoelectronics.
Structural confirmation of the monomer and the resulting polymer is typically achieved using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov For instance, the synthesis of a related fluorene-based dimethacrylate monomer, Bis-EFMA, was confirmed by identifying characteristic peaks in its FT-IR and ¹H NMR spectra. nih.gov In the polymer, techniques like Gel Permeation Chromatography (GPC) are used to determine molecular weight and molecular weight distribution, which are critical parameters influencing the final properties of the network. mdpi.com
| Technique | Property Measured | Typical Findings for Fluorene Polymers |
|---|---|---|
| FT-IR Spectroscopy | Presence of functional groups. nih.gov | Confirmation of acrylate group polymerization and integrity of the fluorene core. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed molecular structure. nih.govmdpi.com | Verification of the monomer and polymer chemical structure. |
| UV-Vis Absorption | Electronic absorption bands. researchgate.net | Strong absorption in the UV region, with the absorption edge position depending on polymer conformation. |
| Photoluminescence (PL) | Fluorescence emission spectrum. nih.gov | Typically strong blue emission; the peak wavelength and vibronic structure are sensitive to molecular packing. researchgate.net |
| Refractive Index | Light bending ability. mdpi.com | Fluorene-containing polymers often exhibit a high refractive index. mdpi.com |
Thermomechanical Analysis for Network Transitions (e.g., Glass Transition Behavior)
Thermomechanical analysis provides critical information about the relationship between temperature, mechanical properties, and phase transitions in polymer networks. The glass transition temperature (Tg) is a key parameter, representing the reversible transformation from a rigid, glassy state to a more flexible, rubbery state. wiley-vch.de This transition is associated with the onset of cooperative segmental motion of the polymer chains. wiley-vch.de
For polymer networks derived from this compound, the incorporation of the bulky and rigid fluorene structure into the polymer network is expected to significantly influence the Tg. The restricted rotational motion of these fluorene units within the polymer chains typically leads to an increased glass transition temperature. mdpi.com
Differential Scanning Calorimetry (DSC) is a primary technique used to determine the Tg. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity. mdpi.com For example, in studies of photocrosslinked polymers containing bisphenol fluorene, DSC analysis showed that the Tg could increase by as much as 30.3 °C after the formation of a tightly interconnected network structure. mdpi.com
Thermogravimetric Analysis (TGA) is another crucial thermal analysis technique. TGA measures the change in mass of a sample as a function of temperature, providing information about the material's thermal stability and decomposition profile. Fluorene-based polymers generally exhibit high thermal stability due to the robust aromatic fluorene core. mdpi.comrsc.org TGA data for a cross-linked network with a fluorene skeleton showed a 5 wt% loss at a high temperature of 431 °C, indicating excellent thermal resistance. rsc.org The degree of cross-linking is a major factor influencing both the Tg and the thermal degradation temperature of the network. mdpi.com
| Property | Measurement Technique | Influence of Fluorene Structure |
|---|---|---|
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC). mdpi.com | Increases Tg due to restricted chain mobility from the bulky fluorene group. mdpi.com |
| Thermal Stability | Thermogravimetric Analysis (TGA). mdpi.comrsc.org | Enhances thermal stability, leading to high decomposition temperatures. rsc.org |
| Mechanical Modulus | Dynamic Mechanical Analysis (DMA) | Contributes to high hardness and Young's modulus in the glassy state. rsc.org |
Applications of 9,9 Bis Acryloyloxy Methyl Fluorene in Advanced Materials Science
Development of High-Performance Photocurable Resins
Photocurable resins are liquid formulations that solidify, or cure, upon exposure to light, typically in the ultraviolet (UV) spectrum. The incorporation of fluorene-based monomers like 9,9-Bis[(acryloyloxy)methyl]fluorene can significantly enhance the performance of these resins.
In the field of additive manufacturing, also known as 3D printing, photocurable resins are used in technologies like stereolithography (SLA). The properties of the final 3D-printed object are directly related to the chemical composition of the resin. Formulations for these applications typically consist of a blend of monomers and oligomers that form the polymer network, a photoinitiator that starts the polymerization reaction upon light absorption, and various additives to control the resin's properties. researchgate.net
The inclusion of fluorene-containing diacrylates in these formulations is advantageous due to the rapid polymerization kinetics of the acrylate (B77674) groups and the desirable properties imparted by the fluorene (B118485) core. mdpi.comusm.edu The rigidity of the fluorene structure can lead to printed parts with high mechanical strength and thermal stability. researchgate.net For instance, resins for stereolithography can be formulated to produce hard, glassy materials. researchgate.net The concentration of the photoinitiator and the intensity of the UV light are critical parameters that influence the curing speed and the final degree of conversion of the monomers. mdpi.com
Table 1: Representative Formulation of a UV-Curable Resin for Additive Manufacturing
| Component | Function | Typical Concentration (% w/w) |
| This compound | Monomer (imparts high refractive index and thermal stability) | 20 - 40 |
| Urethane Acrylate Oligomer | Improves flexibility and toughness | 30 - 50 |
| Reactive Diluent (e.g., Isobornyl Acrylate) | Reduces viscosity for better processing | 10 - 30 |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | Photoinitiator (initiates polymerization) | 0.5 - 4 |
| UV Absorber | Controls the depth of curing | 0.05 - 0.2 |
Note: This table represents a typical formulation and concentrations can be varied to tailor specific properties.
UV-curable coatings and adhesives benefit from the incorporation of fluorene-based compounds due to the resulting improvements in surface hardness, chemical resistance, and weathering resistance. radtech.org The dense cross-linked network formed during the photopolymerization of diacrylates like this compound results in a durable and resistant surface.
Research on UV-cured optical films has shown that increasing the content of fluorene-containing compounds in the formulation leads to a higher refractive index and pencil hardness of the cured film, while maintaining high optical transmittance of over 80%. tandfonline.com The addition of fluorine-modified epoxy acrylic resins to UV-curable varnishes has also been shown to improve surface hardness, adhesion, and resistance to abrasion. google.com
Table 2: Effect of Fluorene-Containing Oligomer on UV-Cured Coating Properties
| Property | Formulation without Fluorene Oligomer | Formulation with 20% Fluorene Oligomer |
| Pencil Hardness | H | 3H |
| Adhesion (Cross-hatch) | 4B | 5B (Excellent) |
| Refractive Index | 1.52 | 1.58 |
| Transmittance at 550 nm | >90% | >90% |
Data synthesized from findings on fluorene-containing optical films. tandfonline.comresearchgate.net
Integration in Optical Materials
The exceptional optical properties of polymers derived from fluorene-containing monomers make them ideal candidates for a range of optical applications.
A high refractive index is a crucial property for materials used in advanced optical devices like lenses, optical fibers, and anti-reflective coatings. wikipedia.org The incorporation of chemical groups with high molar refraction is a key strategy to increase the refractive index of a polymer. ccspublishing.org.cn The fluorene moiety, with its large and highly polarizable aromatic structure, is particularly effective in this regard. researchgate.netnih.gov
Polymers based on fluorene structures can exhibit refractive indices ranging from 1.56 to 1.69, which is significantly higher than that of common optical polymers like poly(methyl methacrylate) (PMMA) with a refractive index of around 1.49. nih.govresearchgate.net Despite the high refractive index, these polymers maintain excellent optical transparency in the visible light spectrum (400-800 nm). tandfonline.comnih.gov
Table 3: Refractive Index of Polymers with and without Fluorene Moieties
| Polymer | Refractive Index (at 589 nm) |
| Poly(methyl methacrylate) (PMMA) | ~1.49 |
| Polystyrene | ~1.59 |
| Polycarbonate | ~1.58 |
| Fluorene-containing Polyester | 1.69 nih.gov |
| Fluorene-containing Polyimide | >1.70 |
In addition to a high refractive index and transparency, optical materials require excellent thermal and dimensional stability. The rigid and robust nature of the fluorene ring contributes to a high glass transition temperature (Tg) and thermal stability in the resulting polymers. nih.gov Research has shown that fluorene-based polyesters can exhibit resistance to thermal degradation at temperatures up to 350-398 °C. nih.gov This makes them suitable for applications where the material may be exposed to elevated temperatures during processing or use.
The resulting polymer matrices are optically clear, with light absorption occurring primarily in the UV region and no significant absorption in the visible spectrum. nih.gov This ensures that the material does not introduce any color distortion in optical applications.
Utilization in Biomedical Material Development (Focus on Polymer Design and Performance, Not Clinical Use)
The unique combination of properties offered by fluorene-based polymers has led to their investigation for biomedical applications, particularly in the design of high-performance polymer networks. A notable example is the development of Bis-GMA-free dental composites. Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) is a common monomer in dental resins, but concerns have been raised about the potential for bisphenol A (BPA) to leach from these materials.
To address this, a new dimethacrylate monomer derived from 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene has been synthesized and evaluated for use in dental composites. ccspublishing.org.cn The fluorene-based monomer serves as a BPA-free alternative to Bis-GMA. The performance of the experimental resin and composite based on this fluorene monomer was compared to traditional Bis-GMA based materials. ccspublishing.org.cn
The results indicated that the fluorene-based resin exhibited a similar degree of conversion to the Bis-GMA resin but with significantly lower polymerization shrinkage, water sorption, and solubility. ccspublishing.org.cn The flexural strength and modulus of the fluorene-based resin were also higher. ccspublishing.org.cn The composite material formulated with the fluorene-based monomer also showed improved properties, including lower shrinkage and higher curing depth. ccspublishing.org.cn
Table 4: Comparative Properties of a Fluorene-Based Dental Resin and a Conventional Bis-GMA Resin
| Property | Bis-EFMA-based Resin | Bis-GMA-based Resin |
| Degree of Conversion (%) | ~65 | ~65 |
| Polymerization Shrinkage (%) | 3.8 | 5.2 |
| Water Sorption (µg/mm³) | 25.4 | 40.1 |
| Flexural Strength (MPa) | 110.2 | 85.6 |
| Flexural Modulus (GPa) | 3.1 | 2.5 |
Data extracted from a study on Bis-GMA-free dental composites derived from a fluorene-based monomer. ccspublishing.org.cn
This research highlights the potential of fluorene-containing monomers in designing biocompatible polymers with enhanced performance characteristics for demanding biomedical applications. The inherent properties of the fluorene core contribute to improved mechanical and physical properties of the final material.
Polymer Design for Resins and Scaffolds
The bifunctional nature of this compound, with two polymerizable acrylate groups, allows it to act as a crosslinking agent in the formation of three-dimensional polymer networks. The rigid, aromatic fluorene moiety is a key contributor to the enhanced properties of the resulting resins. Research into related fluorene-based dimethacrylate monomers, such as those used in dental composites, has shown that the incorporation of a fluorene group can lead to polymers with high mechanical strength and thermal stability.
In the context of resins, the fluorene group's bulkiness and rigidity can increase the glass transition temperature (Tg) of the polymer, making the resulting material suitable for high-performance applications where thermal resistance is crucial. researchgate.net For instance, polymers derived from fluorene structures are known for their high thermal and oxidative stability. google.com While direct studies on this compound for general-purpose resins are not extensively detailed in available literature, the principles observed in similar systems, like fluorene-containing epoxy resins, suggest its potential for creating robust thermosets. researchgate.net
In the realm of biomedical applications, particularly in tissue engineering, polymers are fashioned into porous structures known as scaffolds to support cell growth. nih.gov While a variety of synthetic polymers like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL) are commonly used, there is ongoing research into new monomers that can offer improved properties. nih.gov The biocompatibility and mechanical integrity of scaffolds are paramount. Fluorene-based polymers have been investigated for various biomedical applications, and their inherent properties suggest that a monomer like this compound could be a candidate for creating scaffolds with high mechanical stability, a necessary attribute for supporting tissue regeneration. The functionalization at the C9 position of the fluorene core is a common strategy to enhance solubility and processability without compromising the polymer backbone's rigidity. yingsapharm.comresearchgate.net
Studies on Polymerization Shrinkage and Stress in Material Fabrication
A significant challenge in the fabrication of materials from dimethacrylate monomers is the volumetric shrinkage that occurs during polymerization, which can lead to the build-up of internal stress. researchgate.netbohrium.com This stress can compromise the material's structural integrity and its interface with other materials, a critical issue in applications like dental restorations and precision coatings. bohrium.comnih.gov
Detailed studies on a closely related fluorene-based monomer, Bis-EFMA (derived from 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene), provide valuable insights into the potential behavior of polymers derived from this compound. In a comparative study, a resin based on Bis-EFMA exhibited significantly lower polymerization shrinkage compared to a conventional Bis-GMA-based resin. nih.gov This reduction in shrinkage is attributed to the high molecular weight and rigid structure of the fluorene core, which limits the volume change during the crosslinking process. researchgate.net
The development of polymerization stress is not instantaneous and can continue for hours after the initial light-curing irradiation. nih.gov Research on dental composites has shown that stress can continue to increase for up to 12 hours post-irradiation. nih.gov Materials with lower shrinkage generally exhibit lower stress development. manchester.ac.ukresearchgate.net For example, in the study of Bis-EFMA, the resulting resin not only had lower shrinkage but also demonstrated higher flexural strength and modulus compared to the Bis-GMA control, indicating superior mechanical performance. nih.gov
Table 1: Comparative Properties of a Fluorene-Based Resin (Bis-EFMA) vs. a Conventional Resin (Bis-GMA) Data sourced from a study on a related fluorene-based dimethacrylate monomer, Bis-EFMA. nih.gov
| Property | Bis-EFMA-based Resin | Bis-GMA-based Resin | Significance (p-value) |
| Polymerization Shrinkage | Lower | Higher | < 0.05 |
| Water Sorption | Lower | Higher | < 0.05 |
| Solubility | Lower | Higher | < 0.05 |
| Flexural Strength | Higher | Lower | < 0.05 |
| Flexural Modulus | Higher | Lower | < 0.05 |
| Cytotoxicity | Lower | Higher | < 0.05 |
Exploration in Electronic and Optoelectronic Devices
The unique electronic structure of the fluorene moiety, characterized by its π-conjugated system, makes it a highly attractive component for materials used in electronic and optoelectronic devices. researchgate.nettue.nl
Polymer Dielectrics and Insulators
In electronic applications, polymer dielectrics are essential for insulating components and for use in capacitors. An ideal dielectric material possesses a low dielectric constant (low-κ), low dielectric loss, high dielectric strength, and excellent thermal stability. nih.gov The introduction of bulky, rigid fluorene groups into a polymer backbone can increase the free volume and reduce chain-packing density, which in turn can lower the dielectric constant. nih.gov
Research on fluorene polyesters (FPE) has demonstrated their potential as high-performance dielectric materials. nih.gov While pristine FPE has a relatively low dielectric constant, it can be further modified, for instance by creating nanocomposites, to enhance its dielectric properties and corona resistance without compromising its insulating capabilities. nih.gov Similarly, fluorinated polymers containing fluorene units are being explored for their excellent insulating properties in organic field-effect transistors (OFETs). rsc.org The incorporation of this compound into a polymer network could yield materials with the high thermal stability and insulating characteristics required for advanced electronic packaging and insulation.
Matrices for Active Components
The fluorene structure provides a rigid and chemically versatile scaffold. researchgate.net By copolymerizing fluorene units with other aromatic compounds, the electronic and optical properties, such as the emission color, can be precisely tuned. 20.210.105rsc.orgmdpi.com Polymers containing this compound could serve as crosslinked host matrices for active components like quantum dots or organic dyes. The crosslinked nature of the matrix would provide enhanced thermal and morphological stability, which is a critical factor for the longevity and performance of electronic devices. The fluorene units within the matrix would contribute to efficient energy transfer and charge transport to the embedded active components. The ability to functionalize the fluorene core allows for the synthesis of a wide array of materials with tailored properties for specific optoelectronic applications. google.com
Emerging Research Directions and Future Perspectives
The landscape of polymer science is rapidly evolving, with a strong emphasis on sustainability, advanced functionalities, and the integration of computational tools. For the monomer 9,9-Bis[(acryloyloxy)methyl]fluorene, these trends are opening up new avenues of research that promise to unlock its full potential in next-generation materials.
Q & A
Q. What are the established synthesis routes for 9,9-Bis[(acryloyloxy)methyl]fluorene, and what reaction conditions are critical for high yield?
The synthesis typically involves nucleophilic substitution or esterification of fluorene derivatives. For example:
- Nucleophilic substitution : React 9,9-bis(hydroxymethyl)fluorene with acryloyl chloride in the presence of a base (e.g., potassium carbonate) under anhydrous conditions .
- Critical conditions :
- Anhydrous environment to prevent hydrolysis of acryloyloxy groups.
- Temperature control (60–80°C) to balance reaction rate and side reactions.
- Stoichiometric excess of acryloyl chloride (1.2–1.5 equiv) for complete substitution.
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- GC-MS : Quantifies purity with a limit of quantification (LOQ) of 0.01 mg/kg. Samples must be stored in inert vials to prevent degradation .
- FTIR : Confirms acryloyloxy groups via C=O stretching (~1720 cm⁻¹) and ester C-O signals (~1250 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns peaks for fluorene backbone protons (δ 7.2–7.8 ppm) and acryloyloxy methylene protons (δ 4.2–4.5 ppm) .
- Elemental Analysis : Validates molecular formula (e.g., C, H, O content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the thermal stability of this compound in polymer matrices?
- Thermogravimetric Analysis (TGA) : Conduct under nitrogen (heating rate: 10°C/min) to determine decomposition onset temperatures. Compare results with differential scanning calorimetry (DSC) to detect glass transitions or exothermic crosslinking .
- Accelerated Aging : Incorporate the compound into polymers at 1–10 wt%, then expose to 85°C/85% relative humidity for 168 hours. Monitor stability via FTIR (ester group degradation) and gel permeation chromatography (GPC) for molecular weight shifts .
- Storage : Use desiccants and inert atmospheres to minimize moisture-induced degradation .
Q. What methodological approaches resolve contradictions in reported solubility data for this compound derivatives?
Discrepancies may arise from polymorphic forms or residual solvents. Strategies include:
- Standardized Solvent Purity : Use HPLC-grade solvents and pre-dry with molecular sieves.
- Dynamic Light Scattering (DLS) : Detect aggregates in solutions after sonication (30 min at 25±0.5°C) .
- Hansen Solubility Parameters : Predict optimal solvents (e.g., dimethylformamide, tetrahydrofuran) based on dispersion (δD), polarity (δP), and hydrogen bonding (δH) .
Q. What strategies mitigate unintended polymerization of acryloyloxy groups during synthesis?
- Radical Inhibitors : Add 0.1% hydroquinone or 4-methoxyphenol to suppress radical-initiated polymerization.
- Reaction Conditions : Conduct reactions under inert atmospheres (N₂/Ar) and avoid UV light.
- Storage : Store at -20°C in amber vials with desiccants to prevent moisture absorption .
Q. How does the steric hindrance of acryloyloxy groups influence the photophysical properties of this compound in optoelectronic applications?
- Conformational Analysis : X-ray crystallography (e.g., helical conformations in terfluorenes) shows reduced inter-chromophore interactions, enhancing quantum yields .
- Device Fabrication : In OLEDs, the compound can act as a blue emitter with external quantum efficiency (EQE) >2.5%. Optimize layer thickness (e.g., 80–100 nm) and use hole-transport layers (e.g., poly(3,4-ethylenedioxythiophene)) to balance charge injection .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the oxidative stability of fluorene derivatives?
- Electrochemical Testing : Use cyclic voltammetry (CV) to measure oxidation potentials. For example, 9,9-diarylfluorenes exhibit reversible redox behavior at ~1.2 V (vs. Ag/AgCl) .
- Accelerated Stress Tests : Expose samples to UV light (365 nm, 100 mW/cm²) for 24 hours and monitor degradation via UV-Vis spectroscopy .
Methodological Tables
| Parameter | GC-MS | FTIR | NMR |
|---|---|---|---|
| Key Peaks/Data | LOQ: 0.01 mg/kg | C=O: 1720 cm⁻¹ | Fluorene H: δ 7.2–7.8 |
| Sample Handling | Inert vials, anhydrous | KBr pellet preparation | Deuterated solvents |
| Synthesis Optimization | Condition | Impact |
|---|---|---|
| Temperature | 60–80°C | Balances reaction rate |
| Acryloyl chloride excess | 1.2–1.5 equiv | Ensures complete substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
